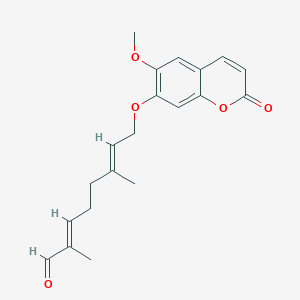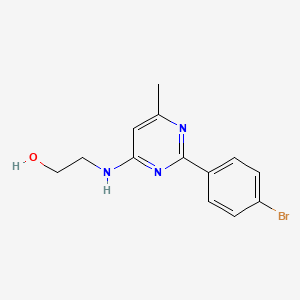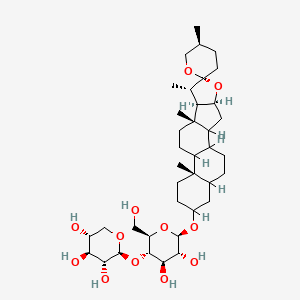
Baclofeno
Descripción general
Descripción
Ácido 4-amino-3-(4-clorofenil)butanoico , es un medicamento que se usa principalmente para tratar la espasticidad muscular. Fue sintetizado por primera vez en 1962 por Heinrich Keberle y inicialmente estaba destinado al tratamiento de la epilepsia. Más tarde se descubrió que era eficaz para reducir la espasticidad en pacientes con afecciones como la esclerosis múltiple, las lesiones de la médula espinal y la parálisis cerebral .
Aplicaciones Científicas De Investigación
Baclofen tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en estudios de sistemas.
Biología: Se investiga por sus efectos en y .
Medicina: Se estudia ampliamente por su potencial para tratar el trastorno por consumo de alcohol , la retirada de opiáceos y el dolor crónico
Industria: Se utiliza en el desarrollo de relajantes musculares y agentes antiespásticos .
Mecanismo De Acción
Baclofen ejerce sus efectos activando selectivamente el receptor GABA B . Esta activación conduce a la hiperpolarización de las neuronas, reduciendo la liberación de neurotransmisores excitatorios. El compuesto inhibe tanto los reflejos monosynapticos como polisinapticos a nivel espinal, lo que ayuda a reducir la espasticidad muscular .
Compuestos similares:
Ciclobenzaprina: Otro relajante muscular que se utiliza para el alivio a corto plazo de los espasmos musculares.
Tizanidina: Se utiliza para la espasticidad muscular, pero tiene una duración de acción más corta en comparación con el baclofen.
Comparación:
Baclofen vs. Ciclobenzaprina: Baclofen es más eficaz para el control a largo plazo de la espasticidad, mientras que la ciclobenzaprina se utiliza típicamente para el alivio a corto plazo.
Baclofen vs. Tizanidina: Baclofen tiene una duración de acción más larga y se prefiere para afecciones crónicas, mientras que la tizanidina se utiliza para los espasmos musculares agudos.
La capacidad única del baclofen de activar selectivamente los receptores GABA B lo diferencia de otros relajantes musculares, convirtiéndolo en una herramienta valiosa en el tratamiento de la espasticidad y las afecciones relacionadas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Baclofen plays a significant role in biochemical reactions by interacting with gamma-aminobutyric acid B receptors. These receptors are metabotropic transmembrane receptors for gamma-aminobutyric acid that are linked to G-proteins. Upon binding to gamma-aminobutyric acid B receptors, baclofen induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This interaction results in the opening of potassium channels and the closing of calcium channels, ultimately leading to hyperpolarization of the neuron and reduced neurotransmitter release .
Cellular Effects
Baclofen exerts various effects on different types of cells and cellular processes. In neurons, baclofen reduces the release of excitatory neurotransmitters such as glutamate and aspartate, leading to decreased neuronal excitability. This effect is particularly beneficial in conditions characterized by excessive neuronal activity, such as spasticity and epilepsy. Baclofen also influences cell signaling pathways by modulating the activity of gamma-aminobutyric acid B receptors, which are involved in the regulation of gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of baclofen involves its binding to gamma-aminobutyric acid B receptors, which are G-protein-coupled receptors. Upon binding, baclofen induces conformational changes in the receptor, leading to the activation of G-proteins. This activation results in the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate levels, and the modulation of ion channels. Specifically, baclofen opens potassium channels and closes calcium channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. These molecular interactions contribute to the muscle relaxant and antispasmodic effects of baclofen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of baclofen have been observed to change over time. Baclofen is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors. Long-term studies have shown that baclofen can have sustained effects on cellular function, particularly in reducing neuronal excitability and muscle spasticity. Prolonged exposure to baclofen may lead to tolerance, necessitating higher doses to achieve the same therapeutic effect .
Dosage Effects in Animal Models
The effects of baclofen vary with different dosages in animal models. At low doses, baclofen effectively reduces muscle spasticity and neuronal excitability without significant adverse effects. At higher doses, baclofen can cause sedation, respiratory depression, and other toxic effects. Studies in animal models have shown that there is a threshold dose beyond which the adverse effects of baclofen outweigh its therapeutic benefits. It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing the risk of toxicity .
Metabolic Pathways
Baclofen is primarily metabolized in the liver through deamination and oxidation. The main enzymes involved in the metabolism of baclofen are cytochrome P450 enzymes, particularly cytochrome P450 3A4. Baclofen is also subject to renal excretion, with a significant portion of the drug being eliminated unchanged in the urine. The metabolic pathways of baclofen can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .
Transport and Distribution
Baclofen is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Baclofen is also distributed to various tissues, including skeletal muscle, where it exerts its muscle relaxant effects. The transport and distribution of baclofen are influenced by factors such as blood flow, tissue permeability, and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of baclofen is primarily within the central nervous system, where it interacts with gamma-aminobutyric acid B receptors on the surface of neurons. Baclofen can also be found in other tissues, such as skeletal muscle, where it exerts its muscle relaxant effects. The activity and function of baclofen are influenced by its localization within specific cellular compartments and organelles. Post-translational modifications and targeting signals may also play a role in directing baclofen to its site of action .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Baclofen se puede sintetizar mediante varios métodos. Un método común implica la reacción de 4-clorobenzaldehído con ácido malónico en presencia de piperidina para formar ácido 4-clorocinamico . Este intermedio luego se somete a bromación seguida de aminación para producir baclofen .
Métodos de producción industrial: En entornos industriales, el baclofen a menudo se produce mediante un proceso de síntesis de varios pasos que garantiza una alta pureza y rendimiento. El proceso generalmente implica el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Baclofen experimenta diversas reacciones químicas, entre ellas:
Oxidación: Baclofen se puede oxidar para formar .
Reducción: El compuesto se puede reducir para formar .
Sustitución: Baclofen puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de cloro .
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen y .
Reducción: Se utilizan agentes reductores como o .
Sustitución: Los nucleófilos como amoniaco o aminas se emplean típicamente.
Productos principales:
Oxidación: Ácido 4-clorobenzoico
Reducción: 4-clorobencilamina
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Propiedades
IUPAC Name |
4-amino-3-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Record name | BACLOFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022641 | |
| Record name | Baclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid | |
| Record name | BACLOFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Baclofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L | |
| Record name | BACLOFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Baclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baclofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear. | |
| Record name | Baclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1134-47-0 | |
| Record name | BACLOFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Baclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baclofen [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baclofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | baclofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Baclofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baclofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Baclofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
372 to 376 °F (NTP, 1992), 206 - 208 °C | |
| Record name | BACLOFEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19845 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Baclofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Baclofen?
A1: Baclofen primarily acts as an agonist of gamma-aminobutyric acid type B (GABAB) receptors. [, , , , ] This interaction enhances the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.
Q2: How does Baclofen's activation of GABAB receptors affect neuronal activity?
A2: Baclofen's binding to GABAB receptors leads to a cascade of downstream effects, primarily:* Presynaptic Inhibition: Baclofen can inhibit the release of excitatory neurotransmitters, such as glutamate, from presynaptic terminals, reducing neuronal excitability. [, , ] * Postsynaptic Inhibition: It can also directly hyperpolarize postsynaptic neurons by modulating potassium and calcium channels. [, , ]
Q3: What are the potential therapeutic implications of Baclofen's inhibitory effects?
A3: Baclofen's inhibitory actions on the nervous system make it potentially useful for treating conditions such as:* Spasticity: By reducing muscle overactivity and spasms. [, , ]* Alcohol Use Disorder: By modulating the reward pathways in the brain associated with alcohol consumption. [, , , , , ]* Hiccups: By suppressing the involuntary contractions of the diaphragm. [, ]* Trigeminal Neuralgia: By potentially reducing the excitability of the trigeminal nerve. []
Q4: Are there differences in the effects of Baclofen enantiomers?
A4: Yes, research suggests that the R(+)-enantiomer of Baclofen is primarily responsible for its therapeutic effects, while the S(−)-enantiomer may have weaker activity or even opposing effects in some cases. [, , ]
Q5: What is the molecular formula and weight of Baclofen?
A5: Baclofen has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. [, ]
Q6: Is spectroscopic data available for characterizing Baclofen?
A6: While the provided abstracts do not detail specific spectroscopic data, common techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to characterize Baclofen's structure.
Q7: What is known about the stability of Baclofen in topical formulations?
A7: Studies indicate that Baclofen, when compounded in a topical cream with a suitable base like Lipoderm, remains stable for at least 12 weeks at room temperature. []
Q8: Does Baclofen possess any catalytic properties?
A8: Baclofen is not known to have catalytic properties. Its primary mode of action is through binding and modulating the activity of GABAB receptors.
Q9: Have there been any computational studies on Baclofen?
A9: While the abstracts provided do not elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to study Baclofen's interactions with GABAB receptors.
Q10: How does the structure of Baclofen relate to its activity?
A10: * The presence of the para-chlorophenyl group on the GABA backbone is crucial for Baclofen's activity at GABAB receptors. []* Modifications to this group or the GABA backbone often lead to a loss of activity or altered pharmacological properties. [, ]
Q11: What formulation strategies have been explored to improve Baclofen's delivery?
A11: * Sustained-release (SR) formulations and gastric retentive systems (GRS) have been developed to allow for once-daily dosing and potentially improve patient compliance. []* Intrathecal Baclofen (ITB) therapy delivers Baclofen directly to the spinal cord, bypassing the blood-brain barrier and allowing for lower doses while minimizing systemic side effects. [, , , ]* Topical formulations aim to provide localized delivery, reducing systemic exposure and potentially limiting adverse effects. []
Q12: How is Baclofen absorbed, distributed, metabolized, and excreted (ADME)?
A12: * Baclofen is primarily absorbed through the gastrointestinal tract but has limited and variable bioavailability due to extensive first-pass metabolism. []* It is widely distributed throughout the body, crossing the blood-brain barrier. [, , ]* Baclofen is primarily excreted unchanged in the urine. []
Q13: What factors can influence the pharmacokinetics of Baclofen?
A13: * Renal function: Patients with impaired kidney function may require dose adjustments to prevent toxicity. [, ]* Formulation: Different formulations, such as SR, GRS, and ITB, can significantly alter Baclofen's absorption and elimination profiles. [, , ]
Q14: What preclinical models have been used to study Baclofen's effects on alcohol consumption?
A14: Researchers have used various animal models, particularly rodent models, to investigate the effects of Baclofen on alcohol intake, seeking behavior, and relapse-like drinking. [, , ]
Q15: Are there any specific safety concerns related to high-dose Baclofen?
A17: High doses of Baclofen, particularly in individuals with impaired kidney function, can lead to serious toxicity, including encephalopathy (brain dysfunction). [, ] Careful monitoring and dose adjustment are crucial in these cases.
Q16: Has intrathecal Baclofen therapy shown benefits over oral administration?
A18: ITB therapy has been shown to be effective in managing severe spasticity, especially in cases where oral medications are ineffective or poorly tolerated. [, , ] By delivering Baclofen directly to the spinal cord, ITB therapy can achieve therapeutic effects at much lower doses, reducing systemic exposure and potentially minimizing side effects.
Q17: Are there any known biomarkers for predicting Baclofen efficacy?
A17: Currently, there are no well-established biomarkers to predict Baclofen's efficacy reliably. Research in this area is ongoing to identify potential genetic or biochemical markers that could help personalize treatment.
Q18: What analytical methods are used to quantify Baclofen in biological samples?
A20: High-performance liquid chromatography (HPLC) is a common technique used to measure Baclofen concentrations in biological samples, such as plasma or serum. []
Q19: What is known about Baclofen's dissolution and solubility?
A19: While not extensively discussed in the provided abstracts, understanding Baclofen's dissolution rate and solubility in various media is crucial for optimizing its formulation and ensuring consistent absorption and bioavailability.
Q20: How are analytical methods for Baclofen validated?
A23: Analytical methods for quantifying Baclofen, such as HPLC assays, must undergo rigorous validation to demonstrate accuracy, precision, specificity, and linearity across the relevant concentration range. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)

